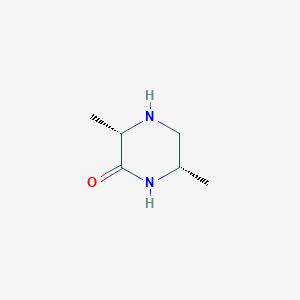

(3S,6S)-3,6-Dimethylpiperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(3S,6S)-3,6-dimethylpiperazin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-4-3-7-5(2)6(9)8-4/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |

InChI Key |

NJAPKTOYEVZXOF-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1CN[C@H](C(=O)N1)C |

Canonical SMILES |

CC1CNC(C(=O)N1)C |

Origin of Product |

United States |

Synthetic Methodologies and Biosynthetic Pathways of 3s,6s 3,6 Dimethylpiperazin 2 One

Established Chemical Synthesis Protocols

The chemical synthesis of (3S,6S)-3,6-dimethylpiperazin-2-one primarily revolves around the cyclization of its linear dipeptide precursor, L-alanyl-L-alanine. This transformation can be achieved through various strategies, broadly categorized into solution-phase and solid-phase approaches.

Cyclization of Linear Dipeptide Precursors.nih.govumn.eduresearchgate.netnih.govacs.orgresearchgate.netcalstate.educhemimpex.comnih.gov

The fundamental and most common method for synthesizing this compound is through the intramolecular cyclization of the linear dipeptide L-alanyl-L-alanine. calstate.educhemimpex.comnih.gov This process involves the formation of a stable six-membered ring, a diketopiperazine, through the creation of a second amide bond.

Solution-phase synthesis represents a traditional and versatile method for preparing diketopiperazines. In a typical procedure, a linear dipeptide with a protected N-terminus and an activated C-terminus is used. The protecting group on the N-terminus is removed, and the resulting free amine then undergoes an intramolecular cyclization to form the diketopiperazine ring. Thermal conditions, often involving refluxing in high-boiling point solvents like toluene (B28343) or xylene, can facilitate this cyclization. mdpi.com Studies have also shown that temperature-induced cyclization of linear dipeptides can occur in the condensed phase, sometimes catalyzed by water. nih.govacs.org

| Starting Material | Reagents/Conditions | Product | Reference |

| L-alanyl-L-alanine | Toluene, acetic acid, reflux | This compound | researchgate.net |

| L-phenylalanyl-L-alanine | Temperature-induced, water-catalyzed | cyclo(Phe-Ala) | nih.govacs.org |

This table showcases examples of solution-phase cyclization reactions for forming diketopiperazines.

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient alternative for the synthesis of diketopiperazines, including this compound. nih.govrsc.orgacs.org A significant advantage of SPPS is the simplified purification process, as excess reagents and byproducts can be easily washed away from the resin-bound peptide. masterorganicchemistry.com

A common strategy in SPPS for diketopiperazine formation is cyclative cleavage. nih.gov In this approach, a dipeptide is assembled on a solid support. Subsequent treatment, often with a mild acid or base, cleaves the dipeptide from the resin while simultaneously promoting intramolecular cyclization to yield the desired diketopiperazine in high purity. nih.gov The choice of linker, which attaches the peptide to the solid support, is crucial for the success of this strategy. The "Backbone Amide Linker" (BAL) has been effectively used for the intentional synthesis of diketopiperazines. umn.edu

| Synthesis Type | Key Feature | Advantage | Reference |

| Solid-Phase Synthesis | Cyclative Cleavage | High purity of the final product | nih.gov |

| Solid-Phase Synthesis | Backbone Amide Linker (BAL) | Intentional preparation of diketopiperazines | umn.edu |

This table summarizes key strategies and advantages of solid-phase synthesis for diketopiperazines.

Multi-Step Synthetic Routes and Optimization.researchgate.netnih.govacs.org

More elaborate synthetic routes often involve multiple steps, starting from protected amino acids to build the linear dipeptide precursor before the final cyclization. researchgate.netnih.govacs.org Optimization of these routes is crucial for achieving high yields and purity.

To control the peptide bond formation and prevent unwanted side reactions, protecting groups are essential in peptide synthesis. masterorganicchemistry.com For the synthesis of this compound, the synthesis of the precursor L-alanyl-L-alanine typically begins with L-alanine derivatives where the amino group is protected (e.g., with Fmoc or Boc) and the carboxyl group may be activated (e.g., as a methyl ester). calstate.edu These protected amino acids are then coupled to form the linear dipeptide. Following the coupling, the protecting groups are selectively removed to allow for the final cyclization step.

A specific example involves the coupling of N-benzyloxycarbonyl-L-alanine (Z-L-Ala) with L-alanine methyl ester (L-Ala-OMe) to form the protected dipeptide Z-L-Ala-L-Ala-OMe. Subsequent deprotection and cyclization yield the target molecule. researchgate.net

The cyclocondensation step, where the linear dipeptide is converted into the cyclic diketopiperazine, is a critical part of the synthesis. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.

Common coupling reagents used to facilitate the initial peptide bond formation between the protected amino acids include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium-based reagents like HBTU and HATU. peptide.com These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of the other amino acid.

For the final cyclization, thermal methods are often employed. researchgate.netnih.govacs.orgresearchgate.net For instance, heating the deprotected linear dipeptide in a suitable solvent can drive the intramolecular reaction forward. In some cases, the presence of a weak acid, such as acetic acid, can catalyze the cyclization. researchgate.net

| Reagent/Condition | Role in Synthesis | Reference |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent for peptide bond formation | masterorganicchemistry.compeptide.com |

| HBTU/HATU | Coupling agents for peptide bond formation | peptide.com |

| Toluene, Acetic Acid | Solvent and catalyst for cyclization | researchgate.net |

| Heat | Promotes intramolecular cyclization | nih.govacs.orgresearchgate.net |

This table outlines the roles of key reagents and conditions in the synthesis of this compound.

Enantioselective Synthesis and Chiral Resolution Techniques

The stereochemistry of diketopiperazines is crucial for their biological function. Therefore, enantioselective synthesis and chiral resolution are key technologies for obtaining stereochemically pure compounds.

A documented synthesis for (3S,6S)-3,6-dimethylpiperazine-2,5-dione involves the cyclization of a linear dipeptide precursor. researchgate.net The process starts from L-alanine, which is first protected, for instance, as a benzyl (B1604629) ester. The protected amino acid is then coupled with another protected L-alanine molecule to form the linear dipeptide. Subsequent deprotection of the amine group, followed by heating in a suitable solvent like toluene with acetic acid, induces intramolecular cyclization to yield the desired (3S,6S)-3,6-dimethylpiperazine-2,5-dione. researchgate.net

Table 1: Example Synthetic Route for this compound researchgate.net

| Step | Reaction | Reagents and Conditions |

| 1 | Dipeptide Formation | L-alanine starting material, protection of functional groups, peptide coupling. |

| 2 | Deprotection | Removal of protecting groups (e.g., H₂, Pd/C for benzyl groups). |

| 3 | Cyclization | Toluene, acetic acid, heat. |

More general strategies for the enantioselective synthesis of chiral molecules often rely on chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, the Evans auxiliary, a chiral oxazolidinone, can be used to direct the stereochemistry of alkylation reactions in the synthesis of amino acid precursors. nih.gov

Chiral resolution techniques are employed to separate enantiomers from a racemic mixture. These methods include:

Diastereomeric salt formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

Chiral chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can directly separate enantiomers. nih.govacs.org

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

Biosynthetic Routes and Natural Occurrence of Diketopiperazines

Diketopiperazines are a large and structurally diverse family of natural products found in a wide range of organisms, including bacteria, fungi, plants, and animals. They often exhibit significant biological activities. researchgate.net

The biosynthesis of diketopiperazines is primarily accomplished through two main enzymatic pathways:

Non-ribosomal peptide synthetases (NRPSs): These are large, modular enzymes that assemble peptides from amino acid precursors without the use of ribosomes. The final step often involves the cyclization of a linear dipeptide intermediate to form the diketopiperazine ring. NRPSs are responsible for the synthesis of a vast array of complex natural products, including many diketopiperazines.

Cyclodipeptide synthases (CDPSs): This is a more recently discovered family of enzymes that specifically catalyze the formation of cyclodipeptides. They utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, taking two activated amino acids and directly forming the cyclic dipeptide.

The biological precursors for this compound are two molecules of L-alanine. In an enzymatic context, these would likely be activated as L-alanyl-tRNA for CDPS-mediated synthesis or incorporated via an NRPS assembly line. For instance, the enzyme D-alanyl-D-alanine synthetase is involved in the synthesis of the D-Ala-D-Ala dipeptide, a key component of the bacterial cell wall, and is a target for antibiotics like D-cycloserine. nih.govnih.gov While this specific enzyme creates a D-D dipeptide, analogous enzymatic machinery exists for L-amino acids leading to diketopiperazine formation. The synthesis of cyclosporin (B1163) A, a complex cyclic peptide, also involves an NRPS system that incorporates D-alanine, highlighting the role of such enzymes in utilizing various amino acid precursors. nih.govwikipedia.org

Table 2: Key Enzyme Families in Diketopiperazine Biosynthesis

| Enzyme Family | Substrates | Mechanism |

| Non-ribosomal peptide synthetases (NRPSs) | Amino acids, ATP, co-factors | Modular assembly line, followed by cyclization. |

| Cyclodipeptide synthases (CDPSs) | Aminoacyl-tRNAs | Direct cyclization of two activated amino acids. |

Diketopiperazines are frequently isolated from microbial fermentations, particularly from fungi and bacteria. For example, a cyclotetrapeptide, c-PLAI, which contains an alanine (B10760859) residue, was isolated from a marine-derived Pseudomonas species. nih.gov

The general procedure for isolating diketopiperazines from biological sources involves:

Cultivation: The microorganism is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.

Extraction: The culture broth and/or the microbial biomass are extracted with an organic solvent (e.g., ethyl acetate, methanol) to separate the metabolites from the aqueous medium.

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or other stationary phases), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compounds. nih.gov

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and connectivity of the atoms. nih.gov

Chiral Analysis: To determine the absolute stereochemistry of the chiral centers, techniques such as chiral HPLC or comparison with synthetic standards are employed.

While specific isolation of this compound from a natural source is not extensively documented in the provided results, its simple structure from a common amino acid suggests it could be a widespread, if sometimes overlooked, natural product.

Stereochemical and Conformational Analysis of 3s,6s 3,6 Dimethylpiperazin 2 One

Elucidation of Absolute Configuration and Chirality

(3S,6S)-3,6-Dimethylpiperazin-2-one is a chiral molecule, meaning it is non-superimposable on its mirror image. The chirality of this compound arises from the presence of two stereocenters at the C3 and C6 positions of the piperazin-2-one (B30754) ring. The "(3S,6S)" designation in its name specifies the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog (CIP) priority rules. This indicates that at both the C3 and C6 positions, the arrangement of the substituents follows a specific spatial orientation. The molecule is also known by other names such as Cyclo(L-Ala-L-ala). nih.gov

The structural formula and key identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione |

| CAS Number | 5625-46-7 |

| Molecular Formula | C6H10N2O2 |

| InChI Key | WWISPHBAYBECQZ-IMJSIDKUSA-N |

| SMILES | C[C@@H]1NC(=O)C@HNC1=O |

| Data sourced from multiple reputable chemical databases. nih.govstenutz.eu |

Analysis of Stereoisomeric Forms and Their Relationships

Due to the presence of two chiral centers, 3,6-dimethylpiperazin-2-one (B13986827) can exist in multiple stereoisomeric forms. The possible stereoisomers are (3S,6S), (3R,6R), and (3R,6S).

The relationship between these stereoisomers is as follows:

(3S,6S) and (3R,6R) isomers: These two are enantiomers. They are non-superimposable mirror images of each other. The (3R,6R) isomer is also referred to as Cyclo(-D-Ala-D-Ala). nih.gov

Therefore, there are a total of three distinct stereoisomers for 3,6-dimethylpiperazin-2-one: the enantiomeric pair ((3S,6S) and (3R,6R)) and the meso-isomer ((3R,6S)). stackexchange.comechemi.com

| Stereoisomer | Relationship | Chirality |

| This compound | Enantiomer of (3R,6R) | Chiral |

| (3R,6R)-3,6-Dimethylpiperazin-2-one | Enantiomer of (3S,6S) | Chiral |

| (3R,6S)-3,6-Dimethylpiperazin-2-one | Meso-isomer | Achiral |

Conformational Preferences and Dynamics of the Piperazinone Ring

The six-membered piperazinone ring is not planar and can adopt several conformations to minimize steric and torsional strain. The preferred conformation is influenced by the substituents on the ring.

The presence of the two methyl groups at the C3 and C6 positions significantly influences the conformational equilibrium of the piperazinone ring. In substituted cyclohexanes, which are analogous six-membered rings, substituents generally prefer to occupy an equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.org This preference is also observed in substituted piperazine (B1678402) rings. rsc.org For this compound, the cis-isomer, the two methyl groups are on the same side of the ring. To minimize steric strain, the ring is likely to adopt a conformation where both methyl groups can be in pseudo-equatorial or equatorial-like positions. stackexchange.comyoutube.com

The size of the substituent plays a critical role; larger substituents have a stronger preference for the equatorial position to minimize these unfavorable steric interactions. youtube.com

The diketopiperazine core, which forms the basic structure of this compound, is generally not planar. stackexchange.com The unsubstituted diketopiperazine ring has been shown to exist in a boat conformation in the gas phase. acs.org However, in the solid state, crystal packing forces can influence the conformation.

Chemical Reactivity and Derivatization Strategies for 3s,6s 3,6 Dimethylpiperazin 2 One

General Reaction Profiles of Diketopiperazine Scaffolds

Diketopiperazines, also known as 2,5-piperazinediones, are characterized by a six-membered ring containing two amide bonds. baranlab.org This structure imparts a unique set of reactive properties that allow for various chemical transformations.

Hydrolysis Pathways and Stability

The stability of the diketopiperazine ring is highly dependent on pH. In aqueous solutions, these cyclic structures can undergo hydrolysis, breaking the amide bonds to yield the constituent dipeptide or its epimers. nih.govnih.gov This process can be catalyzed by acid or base.

Under acidic conditions (pH 4 or below), intramolecular cyclization to form the diketopiperazine is often favored over hydrolysis. nih.gov Conversely, at pH levels above 5, hydrolysis becomes the predominant degradation pathway. nih.gov The hydrolysis of diketopiperazines can be a two-step process, first yielding a dipeptide, which can then be further hydrolyzed to the individual amino acids. elsevierpure.com The stability of the diketopiperazine ring is a critical consideration in both their synthesis and their application as therapeutic agents, as they can be prone to degradation in biological systems. baranlab.org

Acylation and Alkylation Reactions

The nitrogen atoms within the diketopiperazine ring can be functionalized through acylation and alkylation reactions. These reactions are pivotal for diversifying the DKP scaffold and introducing a wide range of functional groups.

N-Alkylation: This is a common strategy to introduce substituents onto the amide nitrogens. nih.gov Various conditions can be employed, including the use of a strong base like sodium hydride to deprotonate the amide followed by reaction with an alkyl halide. baranlab.org Reductive alkylation of the precursor amino acids before cyclization is another effective method. nih.gov

N-Acylation: Acylation of the amide nitrogens introduces acyl groups, further expanding the chemical space of DKP derivatives. This can be achieved using standard acylation conditions. For instance, lysine (B10760008) side chains in a DKP scaffold have been acylated with anhydrides. mdpi.com

These derivatization techniques are essential for creating libraries of DKP analogs for screening in drug discovery programs. nih.gov

Reduction of Carbonyl Moieties

The two carbonyl groups within the diketopiperazine ring can be reduced to yield the corresponding piperazine (B1678402) derivative. This transformation fundamentally alters the structure and properties of the scaffold, moving from a planar amide system to a more flexible amine structure.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this reduction, as the amide carbonyls are less reactive than those of ketones or aldehydes. libretexts.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to effect this transformation. libretexts.org The resulting piperazines can serve as valuable building blocks for further synthetic modifications.

Targeted Functionalization and Synthesis of Derivatives

The targeted synthesis of specific (3S,6S)-3,6-dimethylpiperazin-2-one derivatives often requires precise control over the introduction of functional groups, preserving the desired stereochemistry.

Regioselective and Stereoselective Introduction of Functional Groups

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex DKP-based molecules. researchgate.net The inherent chirality of this compound, derived from L-alanine, provides a stereochemical foundation.

Stereoselectivity: The synthesis of enantiomerically pure DKPs is often achieved by starting with enantiomerically pure amino acids. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for producing enantiomerically pure DKPs with greater than 95% enantiomeric excess. nih.gov

Regioselectivity: In cases where the two amino acid residues are different, regioselective functionalization of one side chain over the other becomes a key challenge. This is often addressed through the use of protecting groups during the synthesis of the linear dipeptide precursor.

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound involves the coupling of L-alanine with another amino acid, followed by cyclization. A variety of synthetic strategies, including solid-phase synthesis, have been developed to facilitate the rapid generation of DKP libraries. nih.gov For example, a common route involves the synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione from L-alanine precursors.

The development of efficient synthetic protocols, such as those utilizing microwave assistance or novel catalytic systems, continues to expand the accessibility and diversity of substituted DKP analogs for various applications. organic-chemistry.orgnih.gov

Role of 3s,6s 3,6 Dimethylpiperazin 2 One As a Chiral Scaffold and Building Block

Applications in the Synthesis of Complex Organic Molecules

While general synthetic routes to chiral piperazin-2-ones are established, thieme.deacs.org specific examples detailing the application of (3S,6S)-3,6-dimethylpiperazin-2-one as a starting material or intermediate in the synthesis of more complex organic molecules could not be identified in the reviewed scientific literature.

Utilization as a Chiral Ligand in Coordination Chemistry

The nitrogen atoms within the piperazinone ring have the potential to coordinate with metal centers. When used as a ligand, the inherent chirality of the molecule could influence the geometry of the resulting metal complex, making it a candidate for applications in asymmetric catalysis. However, specific studies detailing the synthesis of coordination complexes using this compound as a chiral ligand are not present in the available literature.

Development of Novel Chemical Entities and Bioactive Compounds

The piperazine (B1678402) scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. mdpi.comnih.gov Chiral centers can be crucial for a drug's efficacy and selectivity. nih.gov

Integration into Polymer Chemistry and Material Science

The bifunctional nature of piperazinones (containing both amine and amide functionalities) could potentially allow for their integration into polymer chains, creating novel materials with specific properties derived from the chiral monomer unit. However, there is no information available in the scientific literature regarding the use of this compound in the field of polymer chemistry or material science.

Mechanisms of Biological Activity Associated with 3s,6s 3,6 Dimethylpiperazin 2 One and Its Analogs

Molecular Mechanisms of Antimicrobial Activity

Analogs of (3S,6S)-3,6-dimethylpiperazin-2-one, specifically diketopiperazines (DKPs), exhibit antimicrobial properties through several molecular mechanisms. One primary mechanism involves the disruption of microbial cell membranes. For instance, structural analogs like 3,6-bis(indolylmethyl) DKPs have been shown to inhibit the growth of Staphylococcus aureus by compromising membrane integrity. The minimum inhibitory concentration (MIC) for such analogs has been determined to be in the range of 16–32 µg/mL.

Further studies on piperazine (B1678402) derivatives reveal that their antibacterial action can be quite specific. Some synthesized piperazine compounds have demonstrated significant activity against Gram-negative bacteria, particularly Escherichia coli, while showing weaker effects on Gram-positive bacteria and fungi. mdpi.com To understand the interaction at a molecular level, docking studies have been employed, suggesting that these compounds may act as inhibitors of essential bacterial enzymes, such as enoyl-ACP reductase, which is crucial for fatty acid synthesis. mdpi.com

The antimicrobial efficacy is often quantified using methods like the disc diffusion method and microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). ijcmas.com For example, a novel piperazine derivative, RL-308, showed potent activity against Shigella flexineri and S. aureus with MIC values of 2 µg/mL and 4 µg/mL, respectively. ijcmas.com The mechanism of action for some antifungal analogs involves direct interaction with ergosterol (B1671047), a key component of the fungal plasma membrane, or with the cell wall, leading to cell death. mdpi.com

Table 1: Antimicrobial Activity of Piperazine Analogs

| Compound/Analog Class | Target Organism(s) | Proposed Mechanism of Action | Effective Concentration (MIC) | Reference |

|---|---|---|---|---|

| 3,6-bis(indolylmethyl) DKPs | Staphylococcus aureus | Membrane disruption | 16–32 µg/mL | |

| N,N′-disubstituted piperazines | Gram-negative bacteria (e.g., E. coli) | Inhibition of enoyl-ACP reductase (proposed) | Not specified | mdpi.com |

| Piperazine derivative RL-308 | Shigella flexineri, S. aureus, MRSA | Not specified | 2µg, 4µg, 16µg respectively | ijcmas.com |

| Cinnamide derivatives | Fungi (e.g., C. albicans) | Interaction with ergosterol and the cell wall | 626.62 μM | mdpi.com |

Enzyme Inhibition Profiles and Mechanistic Insights

Diketopiperazines (DKPs), the class of compounds to which this compound belongs, are recognized as effective enzyme inhibitors. Their cyclic peptide structure allows them to target a variety of enzymes, most notably proteases. Preliminary studies have also suggested that some DKP derivatives may selectively inhibit certain cytochrome P450 enzymes involved in drug metabolism, while not affecting major isoforms like CYP2C9, CYP2D6, or CYP3A4.

The primary mechanism by which DKPs and other peptide-based molecules inhibit proteases is through the mimicry of natural peptide substrates. researchgate.net By resembling the structure of a substrate at its cleavage site, these inhibitors can bind to the enzyme's active site. researchgate.net This binding can be competitive, where the inhibitor occupies the active site and prevents the natural substrate from binding. researchgate.net

The effectiveness and specificity of this inhibition are highly dependent on the amino acid sequence of the peptide mimetic. nih.gov Studies using synthetic peptides have shown that substitutions of amino acids on either side of the scissile bond can significantly affect the molecule's ability to serve as a substrate or an inhibitor. nih.gov Some substitutions result in peptides that are not cleaved by the protease but instead act as potent inhibitors by tightly binding to the active site. nih.gov This principle is fundamental to the rational design of protease inhibitors, where small model substrates are used to explore both the binding and catalytic properties of these enzymes. nih.gov This approach allows for the development of highly specific inhibitors for therapeutic applications. researchgate.netnih.gov

Receptor Interaction and Signal Transduction Pathway Modulation

Beyond enzyme inhibition, certain analogs of this compound function as modulators of cell surface receptors, particularly G-protein coupled receptors (GPCRs) like Protease-Activated Receptor 2 (PAR2). nih.gov PAR2 is activated by proteolytic cleavage, which exposes a tethered ligand that initiates signaling cascades involved in inflammation, pain, and cancer. nih.govmedchemexpress.com

A notable example is the imidazopyridazine compound I-191, which contains a 3,3-dimethylpiperazin-2-one (B1295987) moiety. nih.gov I-191 acts as a potent, non-competitive, and negative allosteric modulator of PAR2. nih.gov It effectively inhibits PAR2 activation by various agonists, including trypsin and activating peptides, in cancer cells. nih.gov This antagonism blocks multiple downstream signaling pathways that are normally initiated by PAR2 activation. nih.gov The development of such non-peptide antagonists is a significant advancement, as they offer improved bioavailability and in vivo stability compared to peptide-based inhibitors. nih.gov

The antagonism of PAR2 by compounds like I-191 has direct consequences on key intracellular signaling events. Research has shown that I-191 potently attenuates PAR2-mediated intracellular calcium (Ca²⁺) release and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

Intracellular calcium is a versatile second messenger, and its release from internal stores is a critical step in many signaling cascades. researchgate.netnih.gov The ERK signaling pathway, which is often activated downstream of GPCRs, plays a central role in regulating cell proliferation, differentiation, and survival. nih.govnih.gov The ability of PAR2 antagonists to inhibit both calcium mobilization and ERK phosphorylation demonstrates their comprehensive blockade of the receptor's signaling functions. nih.gov Some PAR2 antagonists can be biased, preferentially inhibiting one pathway over another. For example, the compound C781 was identified as a β-arrestin/MAPK biased antagonist, as it inhibited ERK signaling without affecting G-protein/Ca²⁺ signaling. arizona.edu

Table 2: PAR2 Antagonism and Cellular Effects

| Compound | Mechanism of Action | Inhibited Downstream Pathways | Reference |

|---|---|---|---|

| I-191 | Non-competitive, negative allosteric modulator of PAR2 | Ca²⁺ release, ERK1/2 phosphorylation, RhoA activation, cAMP accumulation | nih.gov |

| ENMD-1068 | Selective PAR2 antagonist | Inhibits trypsin-induced PAR2 activation | nih.govmedchemexpress.com |

| C781 | β-arrestin/MAPK biased PAR2 antagonist | Inhibits β-arrestin/MAPK signaling without affecting G-protein/Ca²⁺ signaling | arizona.edu |

Mechanisms of Chemical Permeation Enhancement in Biological Barriers

Diketopiperazines (DKPs) are recognized not only for their intrinsic bioactivities but also for their role as chemical permeation enhancers (CPEs), which facilitate the transport of other molecules across biological barriers like the skin. The primary barrier function of the skin is provided by the outermost layer, the stratum corneum (SC). nih.gov

The mechanism by which CPEs enhance permeation generally involves disrupting the highly ordered structure of the SC lipids. This can occur through several processes:

Increased Partitioning : CPEs can improve the partitioning of a drug from its vehicle into the SC. They can solvate α-keratin within the corneocytes, which reduces the binding of the drug to the tissue and increases its availability for diffusion. nih.gov

Lipid Disruption : CPEs can interact with and disrupt the organized lipid bilayers in the intercellular spaces of the SC. This disruption increases the fluidity of the lipids, thereby creating pathways for drugs to permeate more easily. nih.govnih.gov Techniques like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy have shown that enhancers can decrease the order of the alkyl chains in the skin lipids. nih.gov

Push and Pull Effects : Some hydrophilic enhancers can exert both a 'push' (increasing drug solubility in the vehicle) and a 'pull' (increasing skin permeability) effect to aid drug absorption. nih.gov

By modifying the barrier properties of the stratum corneum, DKP-based enhancers can significantly improve the delivery of therapeutic agents through the skin. nih.govnih.gov

Exploration of Neuroactive Potential and Neurotransmitter System Interactions

The investigation into the neuroactive potential of this compound, a cyclic dipeptide also known as cyclo(L-Ala-L-Ala), is situated within the broader context of research on diketopiperazines (DKPs) and other piperazine-containing compounds. While direct pharmacological studies on this compound are not extensively documented in publicly available scientific literature, the structural class to which it belongs—2,5-diketopiperazines—is recognized for a range of biological activities, including significant potential for neuroprotection and nootropic effects. nih.gov

Diketopiperazines represent the simplest form of cyclic peptides and are noted for their high stability against enzymatic degradation by proteolysis. nih.govmdpi.com This inherent stability, combined with their ability to be absorbed in the intestine, makes them promising candidates for therapeutic development. nih.gov Furthermore, the diketopiperazine scaffold is being explored as a "brain shuttle," a molecular carrier designed to transport drugs across the restrictive blood-brain barrier (BBB). nih.govmdpi.com

The neuroactive properties of the broader class of diketopiperazines have been a subject of growing interest. Research has focused on two main categories: thyrotropin-releasing hormone (TRH)-related DKPs and unsaturated derivatives, both of which have demonstrated considerable neuroprotective capabilities in various experimental models. nih.gov These findings suggest that compounds with a diketopiperazine core may hold therapeutic promise for managing neuronal degeneration through multiple mechanisms. nih.gov For instance, cyclo(His-Pro), an endogenous diketopiperazine found in the central nervous system of mammals, is known to be involved in a number of regulatory processes. mdpi.com

While specific data for this compound is scarce, the neuropharmacological landscape of other piperazine derivatives is well-established. The piperazine ring is a key pharmacophore found in numerous centrally acting drugs. nih.gov These compounds are known to interact with a variety of neurotransmitter receptors, which are membrane proteins activated by neurotransmitters to elicit either excitatory or inhibitory responses in the nervous system. chemeo.com

Detailed Research Findings

Research into piperazine analogs has revealed significant interactions with key neurotransmitter systems, offering a framework for understanding the potential, yet unconfirmed, neuroactive profile of this compound.

Serotonin (B10506) (5-HT) Receptors: Many piperazine derivatives exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype. scbt.com For example, certain 2-(methoxyphenyl)piperazine derivatives have been synthesized and shown to bind with high affinity (Ki values in the nanomolar range) to 5-HT1A receptors. scbt.com The structure of the piperazine derivative, including the length of the alkyl chain and the nature of terminal amide groups, significantly influences this binding affinity. scbt.com

Sigma Receptors: Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are another important target for piperazine-containing compounds. Some histamine (B1213489) H3 receptor antagonists that also feature a piperazine or piperidine (B6355638) core have been found to possess high affinity for sigma-1 receptors. nih.gov The replacement of a piperidine ring with a piperazine ring can dramatically alter the binding affinity for the σ1 receptor, highlighting the structural sensitivity of these interactions. researchgate.net Functional assays have identified some of these derivatives as sigma-1 receptor agonists. nih.gov

Receptor Binding Assays: The exploration of a compound's neuroactive potential relies heavily on in vitro techniques like receptor binding assays. These assays are crucial for determining the affinity of a ligand (the compound being tested) for a specific receptor. nih.govmerckmillipore.com Typically, these experiments involve incubating a radiolabeled ligand with a source of the target receptor (such as cell membranes) and measuring the displacement of the radiolabel by the test compound. nih.govsigmaaldrich.com The results are often expressed as the inhibitory constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors.

Due to the absence of specific published binding data for this compound, the following tables are presented as illustrative examples of how such data would be structured for a hypothetical neuroactive compound.

Table 1: Illustrative Receptor Binding Affinity Profile

This interactive table demonstrates a hypothetical binding profile for a compound at various central nervous system receptors. The Ki value represents the concentration of the compound needed to inhibit 50% of the radioligand binding; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 15 |

| 5-HT2A | [3H]Ketanserin | >1000 |

| D2 | [3H]Spiperone | 250 |

| σ1 | 3H-Pentazocine | 80 |

| σ2 | [3H]DTG | 450 |

Table 2: Illustrative Functional Activity Data

This table illustrates potential functional activity at specific receptors. EC50 (half maximal effective concentration) measures the concentration of a compound that provokes a response halfway between the baseline and maximum response, indicating agonist activity. IC50 (half maximal inhibitory concentration) measures the concentration that inhibits a specific biological function by 50%, indicating antagonist activity.

| Receptor | Assay Type | Functional Response | Value (nM) |

| 5-HT1A | cAMP Accumulation | Agonist (EC50) | 120 |

| D2 | Dopamine-induced signaling | Antagonist (IC50) | 800 |

| σ1 | Calcium Flux Assay | Agonist (EC50) | 350 |

These tables exemplify the type of detailed research findings that would be necessary to fully characterize the neuroactive potential and neurotransmitter system interactions of this compound. Future research involving such binding and functional assays would be required to elucidate its specific pharmacological profile.

Computational and Theoretical Investigations of 3s,6s 3,6 Dimethylpiperazin 2 One

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are pivotal in drug discovery and molecular biology to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. While specific docking studies for (3S,6S)-3,6-dimethylpiperazin-2-one are not extensively documented in publicly available literature, the principles of such studies can be understood from research on analogous diketopiperazine (DKP) derivatives.

These studies typically involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and its energy minimized. The target receptor's structure is often obtained from crystallographic data or homology modeling.

Docking Simulation: A docking algorithm systematically explores various orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity.

For instance, studies on other DKP derivatives have explored their interactions with biological targets like tubulin and cytochrome P450 enzymes. nih.govnih.gov Molecular dynamics (MD) simulations coupled with docking have been used to investigate how these derivatives bind to tubulin, revealing that van der Waals interactions are crucial for their binding affinity. nih.gov Such studies provide a framework for how this compound could be computationally evaluated as a potential ligand for various biological targets.

Table 1: Key Aspects of Molecular Docking Studies for Diketopiperazine Derivatives

| Step | Description | Example from Analogous Systems |

| Ligand Preparation | Generation of a 3D structure and energy minimization of the DKP molecule. | Building the initial structure of a DKP derivative and optimizing its geometry using computational chemistry software. |

| Receptor Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., an enzyme). | Using the crystal structure of tubulin and preparing it for docking by adding hydrogen atoms and assigning charges. nih.gov |

| Docking Simulation | Predicting the preferred binding orientation of the DKP within the receptor's active site. | Using software like AutoDock or Glide to fit DKP derivatives into the colchicine (B1669291) binding site of tubulin. nih.gov |

| Binding Affinity Estimation | Calculating the binding free energy to rank potential ligands. | Employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding energy. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.netgre.ac.uknih.gov For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.

A common approach involves using a functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d) or cc-pVDZ) to optimize the molecule's geometry and calculate its electronic properties. researchgate.netgre.ac.uk These calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Furthermore, the electrostatic potential surface can be mapped to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. While specific DFT studies on this compound are sparse, the methodologies are well-established from research on other cyclic dipeptides. researchgate.netgre.ac.uknih.gov

Table 2: Representative Data from DFT Calculations on Cyclic Dipeptides

| Property | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT with B3LYP functional and 6-31G(d) basis set. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | Calculated from the energies of the frontier molecular orbitals. |

| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Derived from the molecular wavefunction. |

| Electrostatic Potential | A map of the electrostatic potential on the electron density surface, showing regions of positive and negative potential. | Calculated from the optimized geometry and electronic structure. |

Conformational Energy Landscape Analysis and Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation. The piperazinedione ring is not planar and can adopt various conformations, with the most common being boat and chair forms. researchgate.net Conformational energy landscape analysis aims to identify the stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. nih.govumich.eduescholarship.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. By analyzing this trajectory, one can identify the preferred conformations and the dynamics of their interconversion.

For cyclic dipeptides, studies have shown that the diketopiperazine ring often adopts a boat conformation. gre.ac.uk The substituents on the ring, in this case, the methyl groups at the C3 and C6 positions, will influence the relative stability of different boat and twist conformations. Long-range MD simulations can provide statistical weights for the different conformers present in solution. acs.org

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.govnih.gov The prediction of NMR spectra is particularly valuable for structure elucidation and confirmation.

Table 3: Computational Prediction of Spectroscopic Properties

| Spectroscopic Technique | Predicted Property | Computational Method |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁵N) | DFT-GIAO (e.g., B3LYP/cc-pVDZ) rsc.org |

| Infrared Spectroscopy | Vibrational frequencies and intensities | DFT frequency calculations |

| Raman Spectroscopy | Raman scattering activities | DFT frequency calculations |

| Circular Dichroism | Electronic circular dichroism (ECD) spectra | Time-dependent DFT (TD-DFT) |

Simulation of Intermolecular Interactions and Supramolecular Assemblies

This compound, like other cyclic dipeptides, has the propensity to form supramolecular assemblies through intermolecular interactions, primarily hydrogen bonding. nih.govnih.govmdpi.com The two amide groups in the piperazinedione ring can act as both hydrogen bond donors (N-H) and acceptors (C=O).

Computational simulations can provide detailed insights into the formation and structure of these assemblies. Molecular dynamics simulations of multiple molecules in a simulation box can reveal how they self-assemble into ordered structures, such as nanotubes or sheet-like architectures. researchgate.net The analysis of these simulations can identify the specific hydrogen bonding patterns and other non-covalent interactions that stabilize the supramolecular structure.

Studies on other cyclic dipeptides have shown that they can self-assemble into well-defined nanostructures, and these assemblies can sometimes be modulated by co-assembly with other molecules. acs.org Computational modeling plays a crucial role in understanding the driving forces behind this self-assembly and in designing new functional materials based on these principles. nih.govnih.gov

Advanced Analytical Methodologies for the Characterization of 3s,6s 3,6 Dimethylpiperazin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure and stereochemistry of (3S,6S)-3,6-Dimethylpiperazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Analysis of the ¹H and ¹³C NMR spectra provides information on the chemical environment of each proton and carbon atom, respectively. csu.edu.au 2D NMR techniques, such as COSY and HSQC, can further establish the connectivity between atoms within the molecule. csu.edu.au

Table 1: Representative ¹H NMR Spectral Data for a Related Diketopiperazine Derivative csu.edu.au

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.44 | s | 2H | NH |

| 6.92 | s | 2H | 3-H |

| 6.60 | s | 4H | 5-H |

| 3.89 | s | 12H | 6-OCH₃ |

| 3.87 | s | 6H | 7-OCH₃ |

Table 2: Representative ¹³C NMR Spectral Data for a Related Diketopiperazine Derivative csu.edu.au

| Chemical Shift (δ) ppm | Assignment |

| 157.1 | C-1 |

| 154.1 | C-6 |

| 138.9 | C-7 |

| 128.2 | C-4 |

| 125.5 | C-2 |

| 117.2 | C-3 |

| 105.7 | C-5 |

| 61.1 | OCH₃-7 |

| 56.5 | OCH₃-6 |

Note: The data presented is for a substituted piperazine-2,5-dione derivative and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum will prominently feature absorption bands corresponding to the amide C=O stretching and N-H stretching vibrations, confirming the diketopiperazine ring structure. csu.edu.au

For a related substituted piperazine-2,5-dione, characteristic IR peaks were observed at 3220 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 1635 cm⁻¹ (C=C). csu.edu.au

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule. csu.edu.au For instance, the molecular weight of (3S,6S)-3,6-dimethylpiperazine-2,5-dione is 142.16 g/mol . sigmaaldrich.comnih.gov The molecular ion peak [M+H]⁺ can be observed, and for a related compound, a value of 471.1768 was reported, which was very close to the calculated value of 471.1762. csu.edu.au

Optical Rotation and Circular Dichroism (CD) for Enantiomeric Purity

The stereochemistry of this compound is a critical aspect of its identity. Optical rotation and circular dichroism (CD) are chiroptical techniques used to determine the enantiomeric purity of the compound. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and can be used to quantify the excess of one enantiomer over the other. CD spectroscopy provides information about the conformation of the chiral molecule in solution.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification, separation of isomers, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound and for quantifying its concentration in various samples. mdpi.com Reversed-phase HPLC, often with C18 or phenyl-bonded stationary phases, is commonly employed. mdpi.com The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve good separation of the target compound from any impurities or related substances. mdpi.com

For related compounds, HPLC has been used to separate diastereomers. chemrxiv.org Gas chromatography has also been utilized for the purity analysis of related dimethylpiperazine compounds, demonstrating the ability to separate cis and trans isomers effectively. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are essential for a complete structural characterization.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), specific X-ray crystallographic data for this compound could not be located. The search results frequently referenced the related compound, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, for which crystal structure data is available. stenutz.eunih.gov However, this diketo derivative is a distinct chemical entity from the requested mono-keto piperazinone.

Recent research on substituted piperazin-2-ones and related heterocyclic structures often includes crystallographic analysis to confirm the stereochemistry and conformation of newly synthesized compounds. nih.govacs.org These studies underscore the importance of X-ray diffraction in modern synthetic and medicinal chemistry. For instance, the crystal structures of various substituted piperazines and morpholines have been determined to elucidate their molecular geometries and intermolecular interactions. acs.orgnih.goviucr.org

The absence of publicly available crystallographic data for this compound suggests that either its crystal structure has not yet been determined and published, or the data resides in a proprietary database. Therefore, a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, cannot be provided at this time.

Future Research Directions and Emerging Perspectives on 3s,6s 3,6 Dimethylpiperazin 2 One

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of chiral piperazin-2-ones is an area of active research, with a growing emphasis on efficiency and sustainability. dicp.ac.cnrsc.org Future efforts for (3S,6S)-3,6-dimethylpiperazin-2-one are likely to focus on moving beyond traditional multi-step syntheses from chiral amino acid precursors. nih.gov

Key areas of development include:

Asymmetric Catalysis: The development of novel catalytic systems for the asymmetric hydrogenation of pyrazin-2-ol precursors presents a promising route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Rhodium- and ruthenium-based catalysts have shown high efficiency in the asymmetric hydrogenation of related unsaturated lactams and nitriles, suggesting their potential applicability. rsc.orgacs.org

Green Chemistry Approaches: Future synthetic strategies will likely incorporate principles of green chemistry, such as the use of environmentally benign solvents (e.g., water), solvent-free reaction conditions, and catalytic methods to minimize waste. mdpi.comyoutube.com The development of one-pot cascade reactions that combine multiple synthetic steps without isolating intermediates will also be a key focus. acs.org

Enzymatic and Bio-catalytic Methods: The use of enzymes, such as lipases or amidases, could offer highly selective and environmentally friendly routes to this compound and its derivatives. The biosynthetic pathways of natural DKPs, which involve enzymes like non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs), could inspire the development of novel biocatalytic production methods. mdpi.comnih.gov

| Synthetic Approach | Potential Advantages | Relevant Precursors/Catalysts |

| Asymmetric Hydrogenation | High enantioselectivity, fewer steps | Pyrazin-2-ols, Rhodium/Ruthenium catalysts |

| Green Synthesis | Reduced environmental impact, lower cost | Water as solvent, one-pot reactions |

| Biocatalysis | High specificity, mild reaction conditions | Amino acid precursors, Lipases, NRPS/CDPS-inspired enzymes |

Design and Synthesis of Advanced Functionalized Derivatives

The piperazin-2-one (B30754) core is considered a "privileged scaffold" in medicinal chemistry, meaning it can be decorated with various functional groups to interact with a wide range of biological targets. frontiersin.orgdicp.ac.cn Future research will undoubtedly focus on creating a library of derivatives of this compound to explore and optimize its biological activity.

Directions for derivatization include:

N-Substitution: The nitrogen atoms of the piperazine (B1678402) ring are prime targets for functionalization. Introducing different substituents at the N1 and N4 positions can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity, and modulate its biological activity. nih.govnih.gov

Side-Chain Modification: While the parent compound has methyl groups at the C3 and C6 positions, future synthetic efforts could explore the introduction of other alkyl or aryl groups to probe structure-activity relationships (SARs). wustl.edu

Hybrid Molecules: this compound can be used as a building block to create more complex hybrid molecules. For instance, it could be incorporated into larger peptide sequences to create peptidomimetics with enhanced stability and specific conformations. nih.gov

Deeper Elucidation of Complex Biological Activity Mechanisms

Diketopiperazines and related cyclic dipeptides are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. mdpi.comnih.govwustl.edumdpi.comontosight.ai A critical future research direction will be to screen this compound and its derivatives for a range of biological activities and then to elucidate the underlying mechanisms of action.

Potential areas of investigation include:

Anticancer Activity: Many DKP-containing natural products show potent anticancer activity. wustl.edu Future studies could investigate the effects of this compound derivatives on cancer cell proliferation, apoptosis, and cell cycle regulation.

Antimicrobial Properties: The rigid structure of cyclic dipeptides makes them resistant to enzymatic degradation, a desirable trait for antibiotics. nih.gov Screening against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Neuromodulatory Effects: Some cyclic dipeptides have been shown to interact with receptors in the central nervous system. mdpi.com Research into the potential neuroprotective or other neuromodulatory effects of this compound could open new avenues for treating neurological disorders.

Quorum Sensing Inhibition: DKPs are known to be involved in bacterial communication (quorum sensing). frontiersin.org Derivatives of this compound could be explored as potential inhibitors of this process, which would represent a novel anti-infective strategy.

Engineering of Next-Generation Chiral Scaffolds for Diverse Applications

The rigid, stereochemically defined structure of this compound makes it an excellent chiral scaffold for applications beyond pharmacology.

Emerging perspectives include:

Asymmetric Catalysis: Chiral piperazine derivatives have been successfully employed as ligands in asymmetric catalysis. nih.gov Future work could explore the use of this compound and its derivatives as chiral ligands or catalysts for a variety of chemical transformations.

Materials Science: The ability of cyclic dipeptides to self-assemble into ordered nanostructures, such as gels and nanotubes, is a growing area of interest. researchgate.netmdpi.com The hydrogen bonding capabilities of this compound could be harnessed to create novel biomaterials for applications in drug delivery and tissue engineering.

Drug Delivery Systems: The inherent biocompatibility and biodegradability of cyclic dipeptides make them attractive candidates for the development of drug delivery vehicles. mdpi.com

| Application Area | Rationale | Potential Outcome |

| Asymmetric Catalysis | Chiral, rigid backbone | Novel, efficient chiral ligands and catalysts |

| Biomaterials | Self-assembly via hydrogen bonding | Hydrogels, nanotubes for tissue engineering |

| Drug Delivery | Biocompatibility, enzymatic stability | Enhanced delivery of therapeutic agents |

Advanced Computational Approaches for Predictive Modeling and Drug Design

In silico methods are becoming indispensable in modern chemical research and drug discovery. researchgate.netnih.gov For this compound, computational approaches will be crucial for accelerating research and guiding experimental work.

Future computational studies will likely involve:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of this compound derivatives to various biological targets, allowing for the rapid screening of large virtual libraries of compounds. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the piperazin-2-one ring and its interactions with target proteins or other molecules at an atomic level. nih.govnih.gov This can help in understanding the mechanism of action and in designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): GQSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity, enabling the prediction of the activity of novel compounds before their synthesis. researchgate.net

De Novo Design: Advanced algorithms, potentially leveraging artificial intelligence, can be used to design novel cyclic peptide structures with desired properties from the ground up, using scaffolds like this compound as a starting point. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.